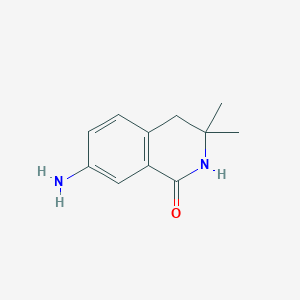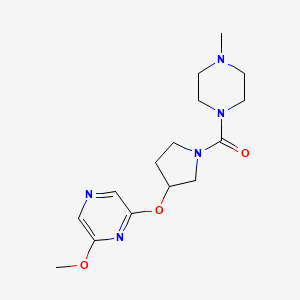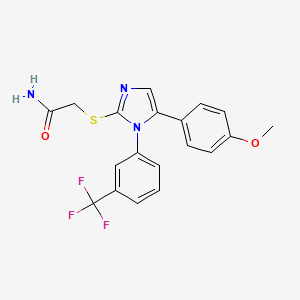![molecular formula C26H24ClN3O3S B2541049 2-(((2-(4-Chlorphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-on CAS No. 1030121-64-2](/img/structure/B2541049.png)
2-(((2-(4-Chlorphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one" is a complex organic molecule that appears to be related to the field of medicinal chemistry, given its structural complexity and the presence of multiple heterocyclic components. This type of compound could potentially exhibit biological activity and might be synthesized for the purpose of drug discovery or development.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas has been reported, which involves the reaction of 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines in dry tetrahydrofuran . Similarly, novel derivatives of thiazolo[2,3-b]dihydropyrimidinone have been synthesized through a multicomponent reaction involving a thione precursor, monochloroacetic acid, and arylaldehydes or arylfurfuraldehydes . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound , although the exact synthetic route for this specific compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as FT-IR, FT-Raman, NMR, mass spectrometry, and single crystal X-ray diffraction . These techniques allow for the identification of functional groups, the study of intramolecular non-covalent interactions, and the determination of the overall molecular geometry. The compound of interest likely has a complex structure with multiple rings and substituents, which would require a detailed analysis using these techniques to fully understand its conformation and electronic properties.
Chemical Reactions Analysis
The provided papers do not detail specific chemical reactions involving the compound of interest. However, the synthesis of related compounds involves reactions such as the formation of thioureas and the use of multicomponent reactions to construct the pyrimidinone core . These reactions are likely to involve steps such as nucleophilic substitution, condensation, and cyclization, which are common in the synthesis of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be inferred from related compounds. For example, the non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric effects, play a significant role in the stability and reactivity of the compounds . The presence of these interactions can affect properties such as solubility, melting point, and reactivity. Additionally, the antibacterial and antifungal activities of similar compounds suggest that the compound may also possess these biological properties, which could be explored through further experimental studies .
Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Pinacolboronsäureester, einschließlich der hier vorliegenden Verbindung, dienen als wertvolle Bausteine in der organischen Synthese. Während die funktionelle Deboronierung von Alkylboronsäureestern gut etabliert ist, ist die Protodeboronierung weniger erforscht. Neuere Forschungsergebnisse berichten jedoch über eine katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines radikalischen Ansatzes . Dieser Durchbruch ermöglicht die Entfernung der Bor-Gruppierung und ermöglicht weitere synthetische Transformationen. Bemerkenswert ist, dass diese Methode auf die formale Anti-Markovnikov-Alken-Hydromethylierung angewendet wurde, eine bisher unbekannte Transformation. So wurde sie beispielsweise erfolgreich bei der Synthese von δ-®-Conicein und Indolizidin 209B eingesetzt.
Dünnschichtdeposition
Dünne Filme verwandter Verbindungen wurden unter Verwendung von thermischen Verdampfungstechniken hergestellt. So wurden beispielsweise dünne Filme von „2,9-Bis [2-(4-Chlorphenyl)ethyl] Anthrax [2,1,9-def:6,5,10-d′e′f′] diisoquinolin-1,3,8,10 (2H,9H) tetron“ mit dieser Methode abgeschieden . Obwohl diese spezielle Verbindung geringfügig abweicht, unterstreicht sie das Potenzial für Dünnschichtapplikationen.
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3S/c1-15(2)12-13-30-25(31)23-22(19-6-4-5-7-21(19)33-23)29-26(30)34-14-20-16(3)32-24(28-20)17-8-10-18(27)11-9-17/h4-11,15H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXATLCESWHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-furylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2540967.png)


![3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2540971.png)
![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2540973.png)
![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540975.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2540988.png)
